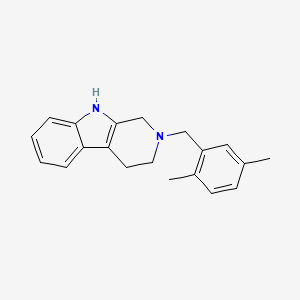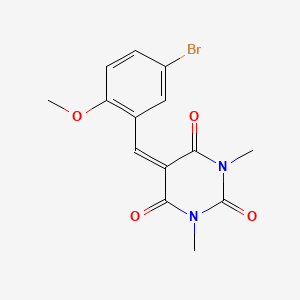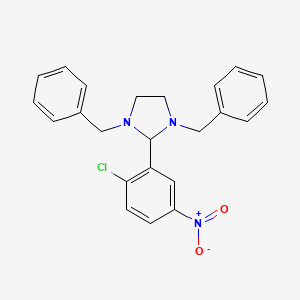
3-(4-isopropylphenyl)-N-1-naphthylacrylamide
Vue d'ensemble
Description
The compound “3-(4-isopropylphenyl)-N-1-naphthylacrylamide” is an organic compound containing an acrylamide group, an isopropylphenyl group, and a naphthyl group. Acrylamides are organic compounds with the functional group -C(O)NH2. They are important in the production of polyacrylamides, which have many industrial uses .
Molecular Structure Analysis
The molecular structure of “3-(4-isopropylphenyl)-N-1-naphthylacrylamide” would likely be a complex, aromatic structure due to the presence of the phenyl and naphthyl groups. The acrylamide group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
Acrylamides can participate in a variety of reactions, including polymerization and hydrolysis. The presence of the aromatic rings may also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-isopropylphenyl)-N-1-naphthylacrylamide” would depend on its exact structure. Generally, acrylamides are white, crystalline solids. They are polar due to the presence of the amide group, and they have the potential to participate in hydrogen bonding .Mécanisme D'action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s being used as a drug, the mechanism would depend on the specific biological target. If it’s being used in a material or industrial context, the mechanism could refer to how it reacts or interacts with other substances .
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-naphthalen-1-yl-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-16(2)18-13-10-17(11-14-18)12-15-22(24)23-21-9-5-7-19-6-3-4-8-20(19)21/h3-16H,1-2H3,(H,23,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFROMLMUYRFFCZ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



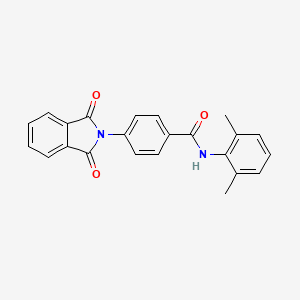
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)
![1-benzyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3742963.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
![2-bromo-6-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3742975.png)
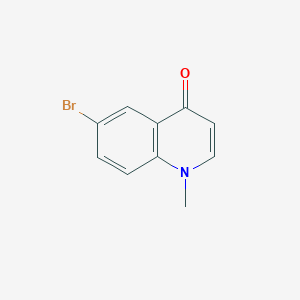
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)

